4-hydroxy-5-phenyl-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
4-hydroxy-5-phenyl-[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C19H14O2 and its molecular weight is 274.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Selective Oxidation
"2-Hydroxy-3,5-diphenylbenzaldehyde" has been utilized in the synthesis of Schiff base copper(II) complexes. These complexes exhibit significant catalytic activity in the selective oxidation of alcohols, such as the conversion of 1-phenylethanol to acetophenone, under microwave irradiation (Hazra, Martins, Silva, & Pombeiro, 2015).
Antioxidant Activity
Derivatives of "2-Hydroxy-3,5-diphenylbenzaldehyde" have been synthesized and evaluated for their antioxidant activity. These derivatives demonstrated significant activity in cellular and non-cellular models, with their activity largely influenced by the structure of the substituent at the ortho-position (Buravlev & Shevchenko, 2019).
Photophysical Properties and Cell Imaging
Benzothiazoles-substituted tetraphenylethylenes, synthesized from derivatives of "2-Hydroxy-3,5-diphenylbenzaldehyde", have been explored for their photophysical properties. These compounds, particularly one exhibiting excited-state intramolecular proton transfer, have potential as contrasting agents in cell imaging studies due to their low toxicity and aggregation-induced emission properties (Keshav, Kumawat, Srivastava, & Ravikanth, 2017).
Synthesis of Heterocycles
Salicylaldehyde, similar to "2-Hydroxy-3,5-diphenylbenzaldehyde", is recognized for its role as a synthon in multicomponent reactions (MCRs). This compound, due to its dual functional groups, facilitates the synthesis of various heterocyclic systems, highlighting its importance in pharmaceutical production (Heravi, Zadsirjan, Mollaiye, Heydari, & Taheri Kal Koshvandi, 2018).
Spectroscopic and Molecular Docking Studies
"2-Hydroxy-3,5-diphenylbenzaldehyde" derivatives have been subjected to comprehensive spectroscopic studies and molecular docking. These studies reveal insights into their bioactivity, including their antiviral potential against various influenza viral proteins (Mary & James, 2020).
Catalysis in Peroxidase Mimicry
Schiff base ligands derived from "2-Hydroxy-3,5-diphenylbenzaldehyde" have been used to synthesize manganese(III) complexes. These complexes exhibit significant catalytic behavior, mimicking peroxidase activity in reactions involving hydrogen peroxide (Bermejo et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in anti-inflammatory, anti-viral, anti-tumor, and antioxidant activities .
Pharmacokinetics
The molecular weight of the compound is 1702072 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-viral, anti-inflammatory, anti-tumor, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
It is known that biphenyl compounds can interact with various enzymes and proteins . The hydroxyl and aldehyde groups in the compound may form hydrogen bonds with biomolecules, influencing their structure and function .
Cellular Effects
It is hypothesized that this compound may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Like other organic compounds, it is likely to have a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
It is possible that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde within cells and tissues are not well characterized. It is possible that this compound may interact with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde is not well established. Given its chemical structure, it may be localized in specific compartments or organelles based on potential targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-hydroxy-3,5-diphenylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-13-17-11-16(14-7-3-1-4-8-14)12-18(19(17)21)15-9-5-2-6-10-15/h1-13,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZKOPOUFFNCCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.